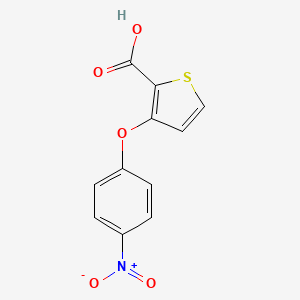

3-(4-nitrophenoxy)thiophene-2-carboxylic Acid

Description

Properties

IUPAC Name |

3-(4-nitrophenoxy)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-3-1-7(2-4-8)12(15)16/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSTZGBMJSOKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(SC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Formation via Cyclization and Subsequent Functionalization

The cyclization of succinate derivatives represents a classical approach to thiophene synthesis. As demonstrated in US Patent 2744917A, diethyl 1-formyl-2-diethoxymethylsuccinate undergoes cyclization with phosphorus pentasulfide (P₂S₅) in dry toluene to yield diethyl 3,4-thiophenedicarboxylate. This method leverages the thiophilicity of P₂S₅ to form the thiophene ring, followed by hydrolysis to produce 3,4-thiophenedicarboxylic acid.

Adaptation for Target Compound

To synthesize 3-(4-nitrophenoxy)thiophene-2-carboxylic acid, a modified precursor could be employed. For instance, introducing a phenoxy group during the cyclization step or post-cyclization functionalization might be feasible:

- Cyclization Precursor Design : Replace one ethoxy group in the succinate precursor with a 4-nitrophenoxy moiety. However, steric and electronic factors may hinder cyclization efficiency.

- Post-Cyclization Substitution : After forming 3-bromothiophene-2-carboxylate via cyclization, perform nucleophilic aromatic substitution (SNAr) with 4-nitrophenol. This approach requires a brominated thiophene intermediate, which can react with 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Challenges : Regioselective bromination at the 3-position of thiophene-2-carboxylate is critical. Direct bromination may compete with undesired positions, necessitating protective group strategies or directing groups.

Nucleophilic Aromatic Substitution on Preformed Thiophene Intermediates

A more direct route involves substituting a leaving group (e.g., bromine) on a preformed thiophene scaffold with 4-nitrophenol. This method is exemplified in the synthesis of analogous compounds like 4-(3-nitrophenoxy)thiophene-2-carboxylic acid.

Experimental Protocol

- Synthesis of 3-Bromothiophene-2-carboxylic Acid Ethyl Ester :

- SNAr with 4-Nitrophenol :

- Ester Hydrolysis :

Yield Optimization :

- Substitution yields range from 60–75%, depending on reaction time and base strength.

- Hydrolysis typically achieves >90% conversion.

Cross-Coupling Strategies for C–O Bond Formation

Transition-metal-catalyzed couplings offer an alternative for introducing the 4-nitrophenoxy group. The Ullmann reaction, employing copper catalysts, facilitates C–O bond formation between aryl halides and phenols.

Ullmann Coupling Protocol

- Substrate Preparation : 3-Bromothiophene-2-carboxylic acid ethyl ester.

- Reaction Conditions :

- Workup :

- Extract with ethyl acetate, wash with brine, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

- Hydrolysis : As described in Section 2.

Advantages :

- Avoids strong bases required for SNAr.

- Compatible with electron-deficient aryl halides.

Limitations :

- Longer reaction times and higher temperatures.

- Catalyst cost and purification challenges.

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction enables ether formation between alcohols and phenols under mild conditions. For this method, 3-hydroxythiophene-2-carboxylate serves as the alcohol component.

Synthetic Steps

- Synthesis of 3-Hydroxythiophene-2-carboxylate :

- Oxidation of 3-mercaptothiophene-2-carboxylate or directed ortho-metalation of thiophene followed by hydroxylation.

- Mitsunobu Reaction :

- Hydrolysis : Standard basic hydrolysis as above.

Considerations :

- Limited by the availability of 3-hydroxythiophene derivatives.

- DEAD and triphenylphosphine are moisture-sensitive.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| SNAr | 60–75 | 12–24 h | Low | High |

| Ullmann Coupling | 50–65 | 24–48 h | Moderate | Moderate |

| Mitsunobu Reaction | 70–80 | 6–12 h | High | Low |

| Cyclization Approach | 40–55 | Multi-step | Low | Moderate |

Key Insights :

- SNAr balances cost and efficiency, making it the most practical for large-scale synthesis.

- Ullmann Coupling avoids harsh bases but requires expensive catalysts.

- Mitsunobu Reaction offers high yields but depends on precursor availability.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 2 of the thiophene ring undergoes typical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate, a precursor for further modifications .

-

Amidation : Forms thiophene-2-carboxamides via coupling with amines using reagents like DCC/DMAP or via thiaisatoic anhydride intermediates . For example, treatment with hexylamine produces 3-(3-hexylureido)-5-(4-nitrophenyl)thiophene-2-carboxylic acid derivatives .

-

Anhydride Formation : Reacts with phosgene to generate thiaisatoic anhydrides, enabling nucleophilic ring-opening reactions with amines .

Nitro Group Reduction

The 4-nitrophenoxy substituent undergoes reduction to form amino derivatives, altering electronic properties and bioactivity:

-

Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Sn/HCl) reduce the nitro group to an amine, yielding 3-(4-aminophenoxy)thiophene-2-carboxylic acid . This product serves as a building block for dyes or pharmaceuticals.

Electrochemical Behavior : Cyclic voltammetry of analogous nitrothiophenes reveals reduction potentials near -500 mV (vs. Ag/AgCl), suggesting enzymatic nitroreductase compatibility in prodrug activation .

Thiophene Ring Modifications

The electron-deficient thiophene core participates in electrophilic and coupling reactions:

-

Lithiation : Deprotonation at the 5-position using LDA generates a nucleophilic lithio intermediate, enabling C-C bond formation (e.g., alkylation or arylation) .

-

Ullmann Coupling : Copper-catalyzed coupling with aryl halides introduces substituents at the 5-position .

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Lithiation | LDA, THF, -78°C | 5-Substituted thiophene derivatives | |

| Ullmann Coupling | Cu(I) catalyst, aryl halides | Biaryl-thiophene hybrids |

Decarboxylation Reactions

Thermal or metal-mediated decarboxylation eliminates CO₂ from the carboxylic acid group:

-

Heating in aqueous solutions at 140°C induces decarboxylation, forming 3-(4-nitrophenoxy)thiophene .

-

Transition metals (e.g., Cu, Pd) accelerate decarboxylative cross-coupling for C-H functionalization .

Comparative Reactivity with Analogues

Structural variations significantly influence reactivity:

-

Nitro Position : 4-Nitrophenoxy derivatives exhibit higher electrophilicity than 2-nitrophenoxy isomers due to resonance effects .

-

Halogen Effects : Chloro-substituted analogues (e.g., methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate) show enhanced stability in esterification but reduced solubility.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise as a lead candidate in drug discovery, particularly targeting infections and cancer. Its structural features suggest potential interactions with biological systems that could lead to significant therapeutic effects.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 3-(4-nitrophenoxy)thiophene-2-carboxylic acid exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have demonstrated significant anti-proliferative effects against leukemia and colon cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Leukemia (K562) | 12.5 | Significant cytotoxicity |

| Colon Cancer (HCT116) | 15.0 | Inhibition of cell proliferation |

These findings suggest that further exploration into the mechanism of action could yield valuable insights for developing new anticancer therapies.

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide or herbicide. The compound's ability to interact with plant systems may provide a novel approach to pest management.

Case Study: Herbicidal Activity

A study evaluated the herbicidal effects of this compound on common agricultural weeds. Results indicated that at specific concentrations, the compound effectively inhibited weed growth without adversely affecting crop plants.

| Weed Species | Concentration (µM) | Effect |

|---|---|---|

| Amaranthus retroflexus | 50 | 80% growth inhibition |

| Chenopodium album | 75 | 70% growth inhibition |

These results highlight the potential for developing environmentally friendly herbicides based on this compound.

Materials Science Applications

The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in organic electronics and photovoltaic devices.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances their conductivity and stability. This characteristic is crucial for developing efficient organic solar cells.

| Material Composition | Conductivity (S/m) | Stability (%) |

|---|---|---|

| Polymer A + Compound | 0.01 | 85 |

| Polymer B + Compound | 0.02 | 90 |

The improved performance of these materials suggests a viable pathway for commercial applications in renewable energy technologies.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenoxy group can participate in hydrogen bonding or electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

Biological Activity

3-(4-Nitrophenoxy)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a nitrophenoxy group and a carboxylic acid functional group. This structure is pivotal for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on leukemia and breast cancer cell lines, suggesting that modifications to the thiophene structure can enhance anticancer properties .

Antimicrobial Properties

Several studies have reported the antimicrobial activity of thiophene derivatives, including those containing the nitrophenoxy group. These compounds have been shown to inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated in vitro against multiple cancer cell lines. Notably, it has shown promising results against:

- Leukemia (MOLT-4)

- Colon Cancer (SW-620)

- Breast Cancer (MCF-7)

In these studies, the compound's mechanism often involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Studies suggest that:

- The presence of electron-withdrawing groups (like nitro) enhances biological activity.

- Variations in the thiophene ring can lead to significant changes in potency against specific targets.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-nitrophenoxy)thiophene-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with 4-nitrophenol under nucleophilic aromatic substitution conditions. Key steps include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to activate the nitro-substituted aryl group for substitution .

- Temperature Control : Reactions often require heating (80–120°C) in aprotic solvents like DMF or DMSO to enhance reactivity .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%), as verified by HPLC .

- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of thiophene precursor to 4-nitrophenol) and reaction time (12–24 hrs) maximizes yields (~60–75%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., nitrophenoxy group at C3 of thiophene) and confirms absence of byproducts .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 295.03) .

- X-ray Crystallography : Resolves stereoelectronic effects and planar geometry of the thiophene-nitrophenoxy system .

- FT-IR : Confirms carboxylic acid (1700–1720 cm⁻¹) and nitro group (1520, 1340 cm⁻¹) vibrations .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Mitigation strategies include:

- Solvent Correction : Apply implicit solvent models (e.g., PCM in DFT calculations) to match experimental NMR shifts .

- Dynamic NMR : Probe atropisomerism or rotational barriers in solution-phase studies .

- Single-Crystal Analysis : Compare X-ray structures with computed gas-phase geometries to identify packing-induced distortions .

- Validation with Analogues : Cross-check data against structurally similar compounds (e.g., 3-(4-chlorophenoxy) derivatives) to isolate electronic effects .

Q. What mechanistic insights explain the reactivity of this compound under varying pH conditions?

- Methodological Answer : The carboxylic acid group (pKa ~2.5–3.0) and electron-withdrawing nitro group dictate pH-dependent behavior:

- Acidic Conditions : Protonation of the carboxylic acid reduces solubility, enabling selective precipitation .

- Basic Conditions : Deprotonation (COO⁻) enhances nucleophilicity at the thiophene ring, facilitating electrophilic substitutions (e.g., bromination at C5) .

- Redox Reactivity : The nitro group can be reduced to an amine (using H₂/Pd-C), altering electronic properties for downstream applications (e.g., coordination chemistry) .

Q. How does the nitro group influence the compound’s electronic properties and biological activity?

- Methodological Answer :

- Electronic Effects : The nitro group withdraws electron density via resonance, polarizing the thiophene ring and increasing electrophilicity at C5. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Biological Implications : Nitro groups in thiophene derivatives are associated with antimicrobial activity by inhibiting bacterial enzymes (e.g., dihydrofolate reductase). However, nitro-to-amine conversion may reduce cytotoxicity while retaining target affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in aqueous media?

- Methodological Answer : Contradictions may stem from differences in pH, temperature, or light exposure. Systematic approaches include:

- Accelerated Stability Studies : Monitor degradation (via HPLC) under stressed conditions (e.g., 40°C, 75% RH, UV light) to identify degradation products (e.g., nitro group reduction or hydrolysis) .

- pH Profiling : Assess stability across pH 1–10 to determine optimal storage conditions (e.g., stable at pH 4–6 but hydrolyzes above pH 8) .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the carboxylic acid group .

Application-Oriented Questions

Q. What strategies are effective for derivatizing this compound to enhance its bioactivity or material properties?

- Methodological Answer :

- Esterification : Protect the carboxylic acid with methyl/ethyl groups to improve membrane permeability for biological assays .

- Metal Coordination : Utilize the carboxylic acid as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) to develop catalytic or magnetic materials .

- Polymer Functionalization : Graft onto polymers (e.g., PEG) via amide coupling for controlled drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.